4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde
Overview
Description
4-Phenylbicyclo[222]octane-1-carboxaldehyde is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and symmetrical framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the phenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: 1-Phenylbicyclo[2.2.2]octane-4-carboxylic acid
Reduction: 1-Phenylbicyclo[2.2.2]octane-4-methanol
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: Shares the bicyclic core but differs in functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but contains nitrogen atoms.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both phenyl and aldehyde groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H18O |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-phenylbicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C15H18O/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
AEJJHEPQXAJIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.